4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole
Description
4-{3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 1,2,3-thiadiazole moiety at position 4. The imidazo[4,5-c]pyridine scaffold is a nitrogen-rich bicyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibitor design .
Properties
Molecular Formula |
C8H9N5S |
|---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)thiadiazole |
InChI |
InChI=1S/C8H9N5S/c1-2-9-8(6-3-14-13-12-6)7-5(1)10-4-11-7/h3-4,8-9H,1-2H2,(H,10,11) |
InChI Key |
OYNXQPMWEYRJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CSN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with thiocarbonyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing thiadiazole ring.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The thiadiazole group in the target compound introduces polarizable sulfur and nitrogen atoms, which may enhance binding to enzymatic targets compared to aryl substituents (e.g., fluorophenyl or dimethoxyphenyl) .
- Molecular Weight : Halogenated derivatives (e.g., bromo-fluorophenyl) exhibit higher molecular weights (~296 g/mol), while the thiadiazole analog is moderately weighted (~256 g/mol), balancing steric and electronic properties.
Reaction Yield and Purity Trends:
- Thiadiazole incorporation () often requires stringent conditions (e.g., reflux in ethanol) but yields moderate purity (~50%) .
- Methoxy- and halogen-substituted derivatives () are synthesized with higher purity (95%) due to optimized crystallization protocols .
Physicochemical Properties
*Predicted values based on analogs. Thiadiazole’s electronegativity may lower pKa compared to aryl-substituted analogs.
Biological Activity
The compound 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Structural Characteristics
The structure of this compound can be described as follows:
- Molecular Formula : C₈H₈N₄S
- Molecular Weight : 180.24 g/mol
- IUPAC Name : 4-(3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl)-1,2,3-thiadiazole
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiadiazole derivatives and their evaluation against multiple bacterial strains. The results indicated that certain derivatives demonstrated potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. One investigation revealed that derivatives of thiadiazole could inhibit key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of IMPDH : Some derivatives were found to inhibit inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis in cancer cells .
- Cell Viability Assays : MTS assays demonstrated that these compounds could significantly reduce the viability of cancer cell lines such as MCF-7 and LoVo .
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. A specific derivative was shown to reduce inflammation markers in vitro and in vivo models. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .
Other Biological Activities
Additional studies have reported the following biological activities associated with thiadiazole derivatives:
- Antioxidant Activity : Some compounds exhibited significant antioxidant properties by scavenging free radicals .
- Antifungal Activity : Research has indicated promising antifungal effects against various fungal strains .
Case Study 1: Anticancer Activity
In a recent study published in December 2023, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer effects. The results showed that these compounds significantly increased apoptosis in cancer cells compared to untreated controls. The most effective compounds were those that targeted topoisomerase II and histone deacetylase .
Case Study 2: Antimicrobial Activity
A comprehensive review on the synthesis and biological evaluation of thiadiazole derivatives highlighted their effectiveness against resistant bacterial strains. Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success; some achieved MIC values lower than those of conventional antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis of fused heterocycles often involves cyclization reactions under controlled conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method for forming triazole rings, as seen in analogous imidazo-pyridine systems . Reaction optimization should include screening solvents (e.g., DMSO, THF), catalysts (e.g., CuSO₄/Na ascorbate), and temperatures (80–120°C). Design of Experiments (DoE) frameworks, such as factorial designs, can minimize trial runs while evaluating interactions between variables like pH, stoichiometry, and reaction time .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and chromatographic techniques?
- Methodological Answer: Combine ¹H/¹³C NMR to assign proton environments and carbon frameworks, focusing on characteristic shifts for imidazole (~7.5–8.5 ppm) and thiadiazole (~6.5–7.5 ppm) protons . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., λ = 254 nm) assesses purity (>95% recommended for biological assays) . For crystallographic confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
Q. What stability studies are critical for handling this compound in experimental workflows?
- Methodological Answer: Evaluate thermal stability via thermogravimetric analysis (TGA) and photostability under UV-Vis light (e.g., 365 nm exposure for 24–72 hours). Monitor degradation products using LC-MS. Store the compound in inert atmospheres (argon) at –20°C, with desiccants to prevent hydrolysis of the thiadiazole moiety .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against fungal targets like 14-α-demethylase?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of 14-α-demethylase (PDB: 3LD6) . Focus on binding affinity (ΔG) and key interactions: (1) hydrogen bonds between the thiadiazole sulfur and heme cofactor, (2) π-π stacking of the imidazo-pyridine ring with aromatic residues (e.g., Tyr118). Validate predictions with in vitro antifungal assays (e.g., MIC against Candida albicans).
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer: Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to distinguish overlapping signals . For bioactivity discrepancies, standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and control for variables like solvent (DMSO ≤1% v/v) and cell passage number. Apply multivariate analysis (e.g., PCA) to identify confounding factors in datasets .
Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?
- Methodological Answer: Exploit the electrophilic thiadiazole sulfur for nucleophilic substitution (e.g., with amines or thiols) . The imidazo-pyridine nitrogen can undergo alkylation or acylation under mild bases (e.g., K₂CO₃ in DMF). Track regioselectivity via LC-MS and optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
